Protease Specificity: Cyclobutane-1,1-dicarboxamide Linker vs. Valine-Citrulline Dipeptide Linker in Cathepsin B Hydrolysis
In a direct head-to-head comparison, a cyclobutane-1,1-dicarboxamide-containing linker is hydrolyzed predominantly by cathepsin B, whereas the clinically established valine-citrulline (Val-Cit) dipeptide linker is not. This indicates superior cathepsin B specificity for the non-peptidic linker, a key lysosomal protease for ADC payload release [1].
| Evidence Dimension | Protease hydrolysis specificity |
|---|---|
| Target Compound Data | Hydrolyzed predominantly by cathepsin B |
| Comparator Or Baseline | Valine-Citrulline (Val-Cit) dipeptide linker: Not hydrolyzed predominantly by cathepsin B |
| Quantified Difference | Qualitative difference: Cyclobutane-1,1-dicarboxamide linker = cathepsin B substrate; Val-Cit linker ≠ cathepsin B substrate |
| Conditions | In vitro enzymatic assay with purified cathepsin B |
Why This Matters
Cathepsin B specificity is desirable for targeted intracellular payload release in cancer cells, potentially improving the therapeutic index of ADCs compared to linkers with broader protease susceptibility.
- [1] Wei B, Gunzner-Toste J, Yao H, et al. Discovery of Peptidomimetic Antibody–Drug Conjugate Linkers with Enhanced Protease Specificity. Journal of Medicinal Chemistry. 2018;61(3):989-1000. View Source
